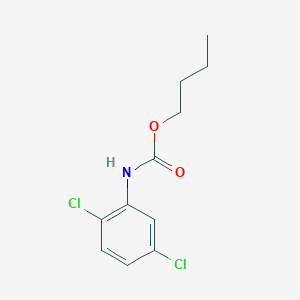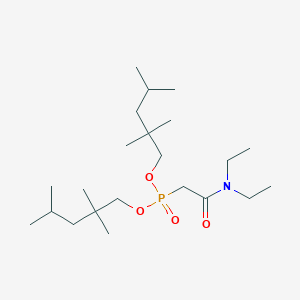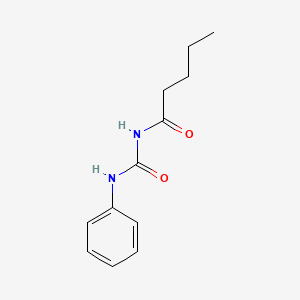![molecular formula C30H28O4S B11949371 [5-[Hydroxy(diphenyl)methyl]-1,1-dioxothiolan-2-yl]-diphenylmethanol CAS No. 24463-85-2](/img/structure/B11949371.png)
[5-[Hydroxy(diphenyl)methyl]-1,1-dioxothiolan-2-yl]-diphenylmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-[Hydroxy(diphenyl)methyl]-1,1-dioxothiolan-2-yl]-diphenylmethanol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiolan ring with hydroxyl and diphenylmethyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [5-[Hydroxy(diphenyl)methyl]-1,1-dioxothiolan-2-yl]-diphenylmethanol typically involves multi-step organic reactions. One common method includes the reaction of diphenylmethanol with thiolane derivatives under controlled conditions. The reaction often requires catalysts and specific temperature and pressure settings to ensure the correct formation of the thiolan ring and the attachment of hydroxyl and diphenylmethyl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to maintain consistent reaction conditions. The process ensures high yield and purity of the final product, which is essential for its application in various industries .
Analyse Chemischer Reaktionen
Types of Reactions
[5-[Hydroxy(diphenyl)methyl]-1,1-dioxothiolan-2-yl]-diphenylmethanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The diphenylmethyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [5-[Hydroxy(diphenyl)methyl]-1,1-dioxothiolan-2-yl]-diphenylmethanol is used as a chiral ligand in asymmetric synthesis. Its unique structure allows it to facilitate the formation of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals .
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and as a molecular probe for studying protein-ligand interactions. Its ability to form stable complexes with various biomolecules makes it a valuable tool in biochemical studies .
Medicine
In medicine, this compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory agent and in the development of new drugs targeting specific molecular pathways .
Industry
Industrially, this compound is used in the synthesis of advanced materials and as a precursor for the production of other complex organic molecules. Its stability and reactivity make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of [5-[Hydroxy(diphenyl)methyl]-1,1-dioxothiolan-2-yl]-diphenylmethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and diphenylmethyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The thiolan ring structure also contributes to the compound’s stability and reactivity, enhancing its effectiveness in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[5-(Hydroxy-diphenyl-methyl)-2,2-dimethyl-[1,3]dioxolan-4-yl]-phenyl-methanone: A triphenyl analog of taddol, used as a chiral ligand building block.
Pyrrolidone-2 compounds: Known for their central analgesic activity.
Uniqueness
What sets [5-[Hydroxy(diphenyl)methyl]-1,1-dioxothiolan-2-yl]-diphenylmethanol apart from similar compounds is its unique combination of a thiolan ring with hydroxyl and diphenylmethyl groups. This structure provides enhanced stability and reactivity, making it more versatile in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
24463-85-2 |
|---|---|
Molekularformel |
C30H28O4S |
Molekulargewicht |
484.6 g/mol |
IUPAC-Name |
[5-[hydroxy(diphenyl)methyl]-1,1-dioxothiolan-2-yl]-diphenylmethanol |
InChI |
InChI=1S/C30H28O4S/c31-29(23-13-5-1-6-14-23,24-15-7-2-8-16-24)27-21-22-28(35(27,33)34)30(32,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27-28,31-32H,21-22H2 |
InChI-Schlüssel |
NOQHCWDNIPRXMN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(S(=O)(=O)C1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-Chlorophenyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-YL]hydrazone](/img/structure/B11949305.png)












